molecular formula C18H23N5O B2499857 N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline CAS No. 2109252-83-5

N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline

Cat. No.: B2499857
CAS No.: 2109252-83-5
M. Wt: 325.416
InChI Key: MOTHWMRJBUMGQX-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining three key moieties:

  • 2H-1,2,3-Triazol-2-yl: A heterocyclic substituent at position 3 of the bicyclo system, likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • N,N-Dimethylaniline: A tertiary aromatic amine linked via a carbonyl group to the bicyclo system, enhancing lipophilicity and electronic effects .

The compound’s molecular formula is hypothesized to be C₁₉H₂₃N₅O, with a molecular weight of approximately 345.43 g/mol (calculated).

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-21(2)14-5-3-4-13(10-14)18(24)22-15-6-7-16(22)12-17(11-15)23-19-8-9-20-23/h3-5,8-10,15-17H,6-7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTHWMRJBUMGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The bicyclic octane structure is then introduced through a series of cyclization reactions. The final step involves the coupling of the triazole-bicyclic octane intermediate with aniline under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents that facilitate the reactions and minimize side products are also employed.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that stabilize the intermediates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogens or alkyl groups onto the aniline ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its interactions with specific enzymes and receptors can lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymers, coatings, and other materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and aniline moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The bicyclic octane structure provides rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline (Target) C₁₉H₂₃N₅O* ~345.43 Reference compound: 8-azabicyclo core, triazole at C3, N,N-dimethylaniline linked via carbonyl. -
(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromopyridin-3-yl)methanone C₁₄H₁₄BrN₅O 372.20 Replaces aniline with 5-bromopyridine; stereospecific (1R,5S) configuration enhances selectivity in binding assays.
8-(furan-2-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane C₁₄H₁₆N₄O₂ 272.30 Furan substituent instead of aniline; reduced steric bulk improves solubility in polar solvents.
N-methyl-N-((8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)methyl)aniline C₁₄H₂₀N₂O* 232.32 Contains a double bond (C2-en) in the bicyclo system and methylene-linked aniline; oxygen presence (formula discrepancy) suggests possible synthetic byproduct.
(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride C₉H₁₅ClN₄ 214.70 Simplified structure lacking aniline; hydrochloride salt improves aqueous solubility for in vitro testing.

Functional Implications

  • Bioactivity : The 5-bromopyridine analog () may exhibit enhanced halogen bonding in protein interactions, while the target’s aniline group could enable π-π stacking in hydrophobic pockets .
  • Stereochemistry : and highlight the importance of stereospecific configurations (e.g., 1R,5S) in optimizing binding affinity, a factor unexplored in the target compound’s current data .

Biological Activity

N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole moiety and an azabicyclo framework, which are known for their biological relevance. The presence of the triazole ring enhances the compound's interaction with biological targets.

Structural Formula

CX=N N dimethyl 3 3 2H 1 2 3 triazol 2 yl 8 azabicyclo 3 2 1 octane 8 carbonyl aniline\text{C}_{\text{X}}=\text{N N dimethyl 3 3 2H 1 2 3 triazol 2 yl 8 azabicyclo 3 2 1 octane 8 carbonyl aniline}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of azabicyclo compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei.

Pathogen IC50 (µM) Selectivity Index
P. falciparum NF540.023 - 0.694High
T. brucei rhodesiense STIB9000.095 - 0.161Moderate

These results indicate that the compound may be effective in treating diseases like malaria and sleeping sickness.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes or pathways within the target organisms. The triazole ring is known to interfere with fungal cell wall synthesis and has been implicated in disrupting metabolic pathways in protozoa.

Study on Antiprotozoal Activity

A study published in 2022 investigated various azabicyclo compounds for their antiprotozoal activity against P. falciparum. The findings indicated that modifications in the substituents significantly influenced both the potency and selectivity of the compounds tested.

"The most promising hybrids exhibited submicromolar concentrations with high selectivity against resistant strains" .

This highlights the potential for developing new treatments based on the structural characteristics of N,N-dimethyl derivatives.

Toxicological Profile

While exploring the biological activity, it is also crucial to consider the toxicological aspects of this compound. Preliminary assessments suggest that it may pose reproductive health hazards; thus, further investigation into its safety profile is warranted .

Q & A

Q. What are the optimal synthetic routes for synthesizing N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including:
  • Coupling Reactions : Formation of the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or ring-closing metathesis.
  • Triazole Introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety .
  • Amide Bond Formation : Activation of the carbonyl group (e.g., using EDCI/HOBt) to couple the bicyclic fragment with the dimethylaniline derivative .
    Key factors affecting yield and purity:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) for cyclization steps improve regioselectivity .
  • Catalyst Optimization : Use of Cu(I) catalysts for triazole formation minimizes side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR resolve stereochemical ambiguities in the bicyclic core and confirm triazole regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., using ESI-TOF) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650–1750 cm<sup>-1</sup>) and triazole (C-N, ~1500 cm<sup>-1</sup>) functional groups .
  • HPLC-PDA/MS : Ensures purity (>95%) and detects trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro assays?

  • Methodological Answer : Discrepancies may arise from assay-specific variables:
  • Target Selectivity : Validate interactions with molecular targets (e.g., receptors, enzymes) using competitive binding assays or CRISPR-edited cell lines .
  • Cellular Context : Compare activity in primary vs. immortalized cells to assess microenvironmental influences .
  • Data Normalization : Use internal controls (e.g., housekeeping genes) and replicate experiments (n ≥ 3) to minimize batch effects .
  • Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., 8-azabicyclo derivatives) to identify trends .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR) while maintaining the core bicyclic structure?

  • Methodological Answer :
  • Functional Group Modifications :
  • Triazole Substitution : Replace 2H-1,2,3-triazole with 1H-1,2,4-triazole to assess electronic effects on binding .
  • Aniline Derivatives : Introduce electron-withdrawing groups (e.g., -NO2) to modulate lipophilicity .
  • Stereochemical Probes : Synthesize enantiomers of the bicyclic core to evaluate chiral center contributions to activity .
  • Molecular Dynamics (MD) Simulations : Predict binding poses with target proteins (e.g., kinases) to guide rational design .

Q. When encountering discrepancies in reaction outcomes reported in literature, what systematic approach should be taken to identify contributing factors?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) .
  • Kinetic Monitoring : Track reaction progress via <sup>1</sup>H NMR or in-situ IR to identify intermediates or side reactions .
  • Reagent Purity Analysis : Confirm starting material integrity using elemental analysis or ICP-MS for metal catalysts .
  • Cross-Validation : Reproduce published protocols with strict adherence to described conditions .

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